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Compound of Interest

Compound Name: 5alpha-Androstan-17beta-ol

CAS No.: 1225-43-0

Cat. No.: B074448

Get Quote

Executive Summary & Nomenclature Clarification
In drug development and androgen physiology, precision in nomenclature is critical. The term

"5

-Androstan-17

-ol" is often used ambiguously. It can refer to two distinct chemical entities depending on the
context (strict IUPAC vs. shorthand). This guide addresses both to ensure complete technical
coverage.

Testosterone (T): The primary circulating androgen and pro-hormone.

5

-Dihydrotestosterone (DHT): (Strictly: 5

-Androstan-17

-ol-3-one).[1][2][3] The most potent natural androgen, formed by 5
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-reduction of Testosterone.[4][5]

5

-Androstan-17

-ol (The "3-Deoxy" Analog): A specific steroid core lacking the C3 ketone. It is primarily used
in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of the 3-keto
group for Androgen Receptor (AR) binding.

Key Finding: Testosterone and DHT are potent AR agonists. The 3-deoxy analog (5

-Androstan-17

-ol) exhibits negligible androgenic activity, confirming that the C3 ketone is an essential "anchor
point" for receptor affinity.

Chemical Structure & Biosynthetic Relationship[6]
The structural difference between these molecules dictates their biological fate and receptor

potency.
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Feature Testosterone (T)

5

-
Dihydrotestosteron
e (DHT)

5

-Androstan-17

-ol (3-Deoxy)

CAS Number 58-22-0 521-18-6 1225-43-0

Formula

C

H

O

C

H

O

C

H

O

A-Ring State double bond

(Planar/Twisted)

Saturated (Chair

conformation)

Saturated (Chair

conformation)

C3 Functional Group Ketone (=O) Ketone (=O) None (Methylene)

Key Property
Aromatizable to

Estradiol
Non-aromatizable

Inactive / Reference

Standard

Biosynthetic Pathway Visualization
The following diagram illustrates the conversion of Testosterone to DHT and its metabolic

inactivation, highlighting where the 3-deoxy analog sits outside the active pathway.
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Figure 1: Androgen metabolic pathways.[5][6][7] Note that 5

-Androstan-17

-ol is not a major biological metabolite but a structural analog.

Mechanistic Performance: Receptor Binding &
Potency[4][9][10]
The Role of the 3-Ketone (SAR Analysis)
For a steroid to bind the Androgen Receptor (AR) with high affinity, two hydrogen bonds are

critical:

C17-OH: Donates H-bond to Asn705.

C3-Ketone: Accepts H-bond from Arg752 and Gln711.

Testosterone vs. DHT:

Testosterone: The A-ring

double bond creates a flatter geometry. It binds AR with high affinity (

nM).

DHT: The 5

-reduction changes the A-ring to a "chair" conformation. This flexibility allows the C3-ketone
to position itself more optimally for hydrogen bonding with Arg752, resulting in a 2-5x higher
affinity than Testosterone and a much slower dissociation rate. This "locking" mechanism is
why DHT is more potent in tissues expressing 5

-reductase (e.g., prostate, skin).

The 3-Deoxy Analog (5

-Androstan-17

-ol):
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Lacking the C3-ketone, this molecule cannot form the critical H-bonds at the "bottom" of the

ligand-binding pocket.

Result: Binding affinity is drastically reduced (<1% of Testosterone). It serves as a negative

control in binding assays to validate the specificity of the interaction.

Experimental Data Comparison

Parameter Testosterone (T)
5

-DHT

5

-Androstan-17

-ol

AR Binding Affinity (

)
0.4 - 1.0 nM 0.1 - 0.3 nM > 100 nM (Est.)

Relative Binding

Affinity (RBA)
100 (Reference) 180 - 250 < 1

Dissociation Half-Life (

)
~20-30 min > 120 min N/A (Rapid)

Transcriptional

Potency
High Very High Negligible

Metabolic Stability
Moderate

(Aromatizes)

High (No

Aromatization)
High (Lipophilic)

Experimental Protocols
To validate these differences in your own lab, the following self-validating protocols are

recommended.

Protocol A: Competitive Androgen Receptor Binding
Assay
Objective: Determine the
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and

of the test compounds against a radiolabeled standard.

Preparation:

Source: Cytosol from rat ventral prostate (rich in AR) or recombinant human AR expressed

in COS-7 cells.

Ligand: [3H]-Methyltrienolone (R1881) is preferred over [3H]-T due to lack of metabolism

and high affinity.

Incubation:

Incubate Cytosol with 1 nM [3H]-R1881.

Add increasing concentrations (

to

M) of unlabeled competitor: Testosterone, DHT, and 5

-Androstan-17

-ol.

Incubate at 4°C for 18 hours (equilibrium).

Separation:

Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 2000g for 10

min.

Analysis:

Count radioactivity in supernatant (Bound fraction).

Plot % Specific Binding vs. Log[Competitor].

Validation Check: DHT curve must shift left of Testosterone. 5
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-Androstan-17

-ol curve should remain flat or only displace at very high concentrations (

).

Protocol B: Luciferase Reporter Transactivation Assay
Objective: Measure functional gene transcription potency.

Transfection:

Cell Line: CV-1 or HEK293 (AR-negative background).

Plasmids: pSG5-AR (Androgen Receptor expression vector) + MMTV-Luc (Androgen

Response Element linked to Luciferase).

Treatment:

Treat cells with vehicle (DMSO), T (10 nM), DHT (1 nM), or 5

-Androstan-17

-ol (100 nM).

Readout:

Lyse cells after 24h. Add Luciferin substrate. Measure luminescence.

Expected Result:

DHT (1 nM): Max signal (defined as 100%).

Testosterone (10 nM): ~70-90% signal (requires higher dose for saturation).

5

-Androstan-17

-ol: < 5% signal (comparable to vehicle).
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Biological Implications for Drug Development[10]
Tissue Selectivity

Testosterone acts as the primary androgen in muscle and bone (where 5

-reductase is low). It is anabolic.[2][8]

DHT acts as the primary androgen in the prostate and hair follicles (where 5

-reductase is high). It is associated with androgenic side effects (BPH, alopecia).

Drug Design Strategy: To develop Selective Androgen Receptor Modulators (SARMs),

researchers often modify the steroid scaffold to prevent 5

-reduction (avoiding DHT formation) or remove the C19 methyl group (Nandrolone
derivatives) to alter the topology of the AR-ligand complex.

Metabolic Fate[1][11]
Aromatization: Testosterone can be converted to Estradiol, providing neuroprotection and

bone density maintenance. DHT cannot aromatize; pure DHT therapy lacks these estrogenic

benefits.

Inactivation: DHT is rapidly metabolized by 3

-HSD into 3

-androstanediol (weak/inactive) in skeletal muscle, which is why DHT itself is not an effective
muscle builder despite its high receptor affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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